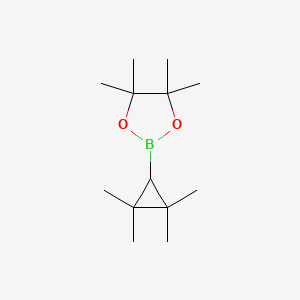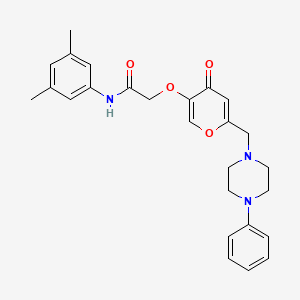![molecular formula C16H17F3N4O2 B2844602 ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate CAS No. 1025218-95-4](/img/structure/B2844602.png)
ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a cyano group (-CN), a trifluoromethyl group (-CF3), a pyridin-2-yl group (a nitrogen-containing ring), and a piperazin-1-yl group (a type of amine). These groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, trifluoromethyl group, pyridin-2-yl group, and piperazin-1-yl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or addition reactions. The pyridin-2-yl group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the cyano group could increase its polarity, and the trifluoromethyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Agrochemicals
Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in the agrochemical industry. Specifically, TFMP derivatives are employed for crop protection against pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics. Expect further discoveries and applications of TFMP in crop protection .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The fluorine-pyridine combination contributes to their pharmacological properties. As research continues, novel therapeutic applications of TFMP derivatives are anticipated .
Veterinary Products
In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate potential for addressing animal health issues .
Vapor-Phase Reactions
TFMPs are also relevant in vapor-phase reactions. Their unique properties make them valuable intermediates in synthetic processes, contributing to the development of various chemical compounds .
Novel Chelating Units
Recent research has explored novel chelating units, including bis(5-(trifluoromethyl)pyridin-2-yl)amine. These compounds have potential applications in coordination chemistry and catalysis .
Pyrrolidine-2,5-dione Scaffold
While not directly related to the compound MFCD01859633, the pyrrolidine-2,5-dione scaffold has been investigated for its inhibitory activity on carbonic anhydrase enzymes. These enzymes play a role in various diseases, making this scaffold relevant for drug discovery .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-2-25-15(24)12(9-20)11-22-5-7-23(8-6-22)14-4-3-13(10-21-14)16(17,18)19/h3-4,10-11H,2,5-8H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSXWBSZVCAECU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B2844521.png)




![N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2844535.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844537.png)
![[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2844538.png)
![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2844539.png)
![1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2844540.png)
![3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2844541.png)
